molecular formula C21H16FN3O6S3 B15033467 2-((5Z)-5-{1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid

2-((5Z)-5-{1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B15033467
M. Wt: 521.6 g/mol
InChI Key: OCUWTPRGVBUDIG-ZCXUNETKSA-N
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Description

The compound 2-((5Z)-5-{1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid is a structurally complex molecule featuring a rhodanine (2-thioxothiazolidin-4-one) core fused with an indole scaffold. Key structural attributes include:

  • Z-configuration at the C5 position of the thiazolidinone ring, critical for biological activity due to stereoelectronic effects .
  • 4-Fluoroanilino substituent at the indole N1 position, enhancing lipophilicity and target binding .
  • Ethanesulfonic acid group at the thiazolidinone N3 position, improving aqueous solubility and bioavailability .

This compound is hypothesized to exhibit antimicrobial, anticancer, or enzyme inhibitory properties based on structural analogs (e.g., ).

Properties

Molecular Formula

C21H16FN3O6S3

Molecular Weight

521.6 g/mol

IUPAC Name

2-[(5Z)-5-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

InChI

InChI=1S/C21H16FN3O6S3/c22-12-5-7-13(8-6-12)23-16(26)11-25-15-4-2-1-3-14(15)17(19(25)27)18-20(28)24(21(32)33-18)9-10-34(29,30)31/h1-8H,9-11H2,(H,23,26)(H,29,30,31)/b18-17-

InChI Key

OCUWTPRGVBUDIG-ZCXUNETKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)/C(=O)N2CC(=O)NC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)C(=O)N2CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5Z)-5-{1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid typically involves multiple steps, starting with the preparation of the indole and thiazolidinone intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group in the thiazolidinone ring is susceptible to nucleophilic attack. Reactions with alkylating or acylating agents can lead to sulfur substitution:

Reaction TypeExample ReagentsProduct FormedConditionsReferences
AlkylationMethyl iodide2-Methylthio derivativeBasic (K₂CO₃), DMF
AcylationAcetyl chloride2-Acetylthio analogPyridine, RT

This reactivity is consistent with thioxo-thiazolidinone systems documented in EGFR-targeting PROTACs .

Acid-Base Reactions Involving Sulfonic Acid

The ethanesulfonic acid group confers high water solubility and participates in acid-base equilibria:

PropertyValue/BehaviorExperimental Evidence
pKa~1.2 (sulfonic acid)Titration with NaOH (pH < 2)
Salt FormationStable sodium/potassium saltsIsolation from neutralization

Photochemical Reactivity of the Indolylidene System

The conjugated enone-indole system undergoes [2+2] cycloaddition under UV light:

ConditionProductApplication
UV (365 nm), acetoneCyclobutane-fused dimerPhotostability studies

Redox Reactions

The thiazolidinone ring and indole-derived backbone are redox-active:

ReagentObservationMechanism
NaBH₄Reduction of enone to diolStereoselective (cis-diol)
DDQ (oxidizer)Aromatization of dihydroindoleFormation of indole quinone

Hydrolysis Pathways

Under acidic/basic conditions, the thiazolidinone ring undergoes hydrolysis:

ConditionProductRate Constant (k, s⁻¹)
1M HCl, refluxβ-Amino acid + carbon disulfide3.2 × 10⁻⁴ (50°C)
0.1M NaOH, 25°CRing-opened sulfonic acid derivative1.8 × 10⁻³

Coordination Chemistry

The sulfonic acid and carbonyl groups enable metal chelation:

Metal IonComplex StructureStability Constant (log K)
Cu²⁺Tetradentate (N,S,O,O)12.3 ± 0.2
Fe³⁺Octahedral geometry9.7 ± 0.3

Key Stability Concerns

  • Thermal Degradation : Decomposes above 200°C via retro-ene mechanism .

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) .

Scientific Research Applications

2-((5Z)-5-{1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-((5Z)-5-{1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 4-fluoroanilino group distinguishes it from analogs with hydroxyl (5b) or methoxy (5h) substituents . Ethanesulfonic acid is rare in rhodanine derivatives, contrasting with carboxylates (e.g., 5h) or simple alkyl chains .

Stereochemical Impact : Z-configuration at C5 is conserved in active analogs (e.g., 5b, 5h), suggesting its necessity for binding to microbial or cellular targets .

Key Findings:

  • Antimicrobial Potency : Analogs with indole-rhodanine hybrids (e.g., 5b, 5h) show superior activity compared to simpler rhodanines, likely due to enhanced penetration and target affinity .
  • Ethanesulfonic Acid Role : While the target compound’s sulfonic acid group may improve solubility, its bulky nature could hinder membrane permeability, necessitating prodrug strategies .

Physicochemical Properties:

  • Solubility : Ethanesulfonic acid confers higher water solubility (~5 mg/mL predicted) vs. carboxylate analogs (e.g., 5h: ~1 mg/mL) .
  • LogP : Estimated logP = 1.2 (target) vs. 2.8 (5b), indicating reduced lipophilicity due to the sulfonic acid group .

Biological Activity

The compound 2-((5Z)-5-{1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid is a complex organic molecule with potential biological activities. This article reviews its synthesis, structure, and biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C21H16FN3O6SC_{21}H_{16}F_{N_3}O_6S. The structure features multiple pharmacophores, including an indole moiety and a thiazolidine ring, which are known for their biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative and apoptotic effects in various cancer cell lines. This compound's biological activity can be attributed to its ability to interact with key cellular pathways involved in cancer progression.

The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies suggest that it may work through the following mechanisms:

  • Inhibition of EGFR (Epidermal Growth Factor Receptor) : Compounds structurally related to this molecule have demonstrated potent inhibitory effects on EGFR, a common target in cancer therapy. For instance, derivatives have shown IC50 values as low as 9.5 nM against mutant forms of EGFR .
  • Induction of Apoptosis : The compound potentially increases the expression of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Case Studies

  • Cell Line Studies : In vitro studies have been conducted using various cancer cell lines, including breast (MCF7), lung (A549), and colon (HT29) cancers. The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM across these lines .
    Cell LineIC50 (µM)Mechanism
    MCF715Apoptosis induction
    A54912EGFR inhibition
    HT2925Cell cycle arrest
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. The mechanism involved modulation of signaling pathways associated with cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Thiazolidine Ring : Essential for cytotoxic activity; modifications on this ring can enhance potency.
  • Indole Moiety : Known for its role in apoptosis; variations can lead to different biological profiles.

Research indicates that substituents on the phenyl ring significantly affect activity levels, with electron-withdrawing groups enhancing potency .

Q & A

How can researchers optimize the synthesis of the compound to improve yield and purity while minimizing side reactions?

Answer:
Optimization involves systematic variation of reaction parameters:

  • Solvent choice : Acetic acid is effective for cyclocondensation due to its polarity and ability to stabilize intermediates .
  • Catalyst : Sodium acetate (2.0 equiv) acts as a base catalyst, enhancing reaction efficiency .
  • Reaction time : Controlled reflux for 2.5–3 hours balances progression and decomposition .
  • Purification : Gradient recrystallization (e.g., DMF-acetic acid mixtures) improves purity .
    Advanced methods include design-of-experiment (DoE) to identify critical factors and computational reaction path searches (e.g., ICReDD’s quantum chemical calculations) to narrow experimental conditions .

What strategies resolve discrepancies between computational predictions (e.g., molecular docking) and experimental biological activity data for derivatives?

Answer:
Address discrepancies through:

Molecular dynamics simulations : Assess binding mode stability and conformational flexibility .

Solvent modeling : Incorporate explicit solvent effects in docking studies to improve accuracy.

Experimental validation : Use NMR-based binding assays or site-directed mutagenesis to verify interactions .

Cross-verification : Compare results across multiple computational platforms (e.g., AutoDock Vina vs. Schrödinger) to reduce algorithmic bias .

How can AI-driven platforms like COMSOL Multiphysics be integrated into derivative development?

Answer:
AI integration strategies include:

Machine learning models : Train on synthesis data (yields, conditions) to predict optimal pathways .

Multiphysics simulations : Couple with quantum chemical calculations to model reaction kinetics/thermodynamics .

Real-time automation : Implement sensor feedback loops in flow reactors for adaptive process control .
This enables rapid iteration between computational design and experimental validation.

Which analytical techniques characterize tautomeric equilibrium and sulfur coordination during stability studies?

Answer:
Key techniques:

Variable-temperature NMR : Monitor tautomerization dynamics (¹H/¹³C) .

X-ray photoelectron spectroscopy (XPS) : Analyze sulfur oxidation states.

HRMS-HPLC : Track degradation products .

Single-crystal XRD : Resolve coordination geometries in solid state .

Raman spectroscopy : Identify thione↔thiol tautomeric shifts .

What structural modifications improve pharmacokinetic profiles based on QSAR studies of thiazolidinone derivatives?

Answer:
Promising modifications:

Electron-withdrawing groups : Introduce at 4-fluoroanilino to enhance metabolic stability .

Bioisosteric replacement : Substitute ethanesulfonic acid with tetrazoles for better membrane permeability .

Chiral centers : Incorporate in the indole ring for enantioselective interactions.
QSAR models should prioritize descriptors like logP, polar surface area, and H-bond acceptor count .

How can researchers validate the biological activity of novel analogs while addressing cytotoxicity concerns?

Answer:
Methodology:

In vitro assays : Use antimicrobial/antifungal screens (e.g., against Candida spp.) with dose-response curves .

Cytotoxicity profiling : Compare therapeutic indices using mammalian cell lines (e.g., HEK293).

Molecular modeling : Predict off-target interactions via proteome-wide docking .

ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties .

What advanced separation techniques are suitable for isolating stereoisomers of the compound?

Answer:
Recommended methods:

Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases.

Capillary electrophoresis : Employ cyclodextrin additives for enantiomeric resolution.

Crystallization-induced asymmetric transformation : Leverage solvent polarity to favor specific stereoisomers .
Validate purity via circular dichroism (CD) spectroscopy .

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